

Vallesamine N-oxide: A Comprehensive Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: Vallesamine N-oxide

Cat. No.: B15589075

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Introduction

Vallesamine N-oxide is a naturally occurring monoterpenoid indole alkaloid. As a member of the vallesamine-type alkaloid class, it is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides an in-depth overview of the natural source of **Vallesamine N-oxide** and a detailed methodology for its isolation and characterization, based on published scientific literature.

Natural Source

The primary natural source of **Vallesamine N-oxide**, specifically the 19,20-E-**vallesamine N-oxide** isomer, is the plant species *Alstonia scholaris*.^{[1][2]} This evergreen tree, belonging to the Apocynaceae family, is widely distributed throughout the Asia-Pacific region and is known to produce a rich diversity of indole alkaloids. **Vallesamine N-oxide** is typically found in the leaves and bark of the plant, often co-occurring with other vallesamine-type alkaloids.

Experimental Protocols: Isolation of Vallesamine N-oxide from *Alstonia scholaris*

The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from *Alstonia scholaris*.^{[2][3][4][5]} This multi-step process involves extraction, acid-base partitioning, and chromatographic separation.

Plant Material Collection and Preparation

- **Collection:** Fresh leaves and bark of *Alstonia scholaris* are collected.
- **Drying:** The plant material is air-dried in the shade for several days to reduce moisture content.
- **Grinding:** The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

- **Solvent Extraction:** The powdered plant material is subjected to exhaustive extraction with 90% ethanol, typically using a reflux apparatus for 3-4 cycles.^{[2][4]}
- **Concentration:** The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Fractionation

- **Acidification:** The crude ethanolic extract is dissolved in a 0.3% aqueous hydrochloric acid solution and filtered.^{[2][4]}
- **Basification:** The acidic solution is then made alkaline (pH 9-10) by the addition of 10% aqueous ammonia.^[4]
- **Solvent Extraction:** The basified solution is repeatedly extracted with an organic solvent such as ethyl acetate or chloroform to partition the alkaloids into the organic phase.^[4]
- **Concentration:** The organic solvent is evaporated under reduced pressure to yield the total alkaloid fraction.

Chromatographic Separation and Purification

- **Column Chromatography:** The total alkaloid fraction is subjected to column chromatography over silica gel.
- **Elution:** A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.
- **Fraction Collection and Monitoring:** Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Vallesamine N-oxide**.
- **Further Purification:** Fractions containing the target compound may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure **Vallesamine N-oxide**.

Data Presentation

While specific yield data for **Vallesamine N-oxide** from a defined quantity of *Alstonia scholaris* is not readily available in the reviewed literature, the following tables present the essential spectroscopic data for its characterization. The data for the parent compound, Vallesamine, is included for comparative purposes.

Table 1: Physicochemical Properties of **Vallesamine N-oxide**

Property	Value
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₄
CAS Number	126594-73-8

Source: Immunomart

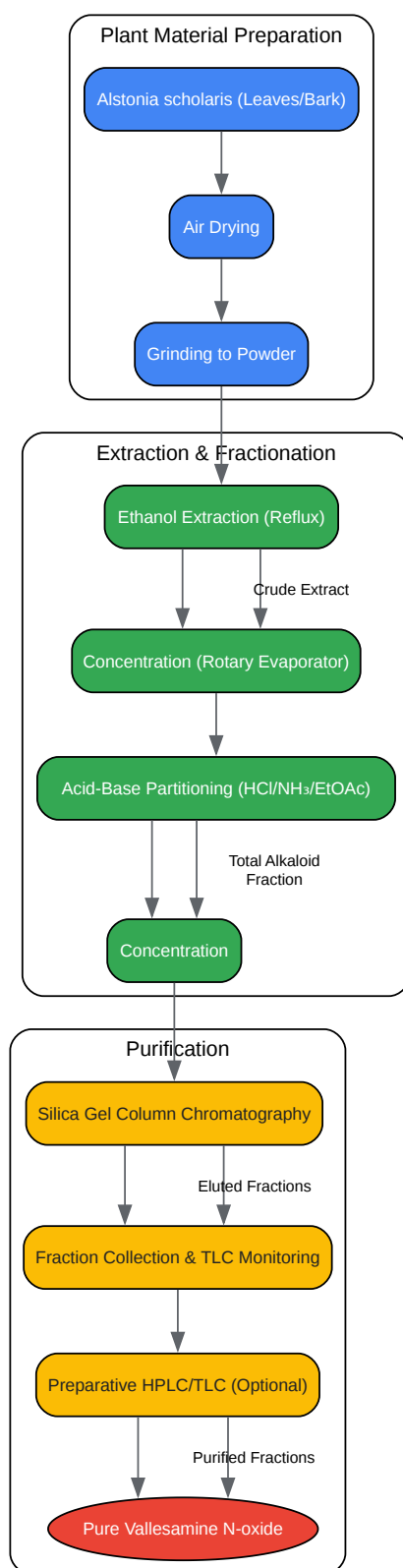
Table 2: Spectroscopic Data for Vallesamine and Related N-oxides

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)	Mass Spectrometry (m/z)
Vallesamine	Data not available in a tabular format in the reviewed literature.	Data not available in a tabular format in the reviewed literature.	Data not available in a tabular format in the reviewed literature.
Vallesamine N-oxide	Specific ^1H NMR data for Vallesamine N-oxide is not available in the reviewed literature. General shifts for protons alpha to the N-oxide function are expected to be downfield compared to the parent amine.	Specific ^{13}C NMR data for Vallesamine N-oxide is not available in the reviewed literature. General shifts for carbons alpha to the N-oxide function are expected to be shifted downfield.	Expected $[\text{M}+\text{H}]^+$ at approx. 357.1758

Note: The lack of specific, tabulated NMR data for **Vallesamine N-oxide** in the public domain highlights an area for future research and publication.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of **Vallesamine N-oxide** from *Alstonia scholaris*.



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Caption: Workflow for the Isolation of Vallesamine N-oxide.

Conclusion

Vallesamine N-oxide is a natural product found in *Alstonia scholaris*. Its isolation can be achieved through a standard alkaloid extraction and purification protocol involving solvent extraction, acid-base partitioning, and chromatographic techniques. While the presence of this compound in *A. scholaris* is documented, there is a clear need for further research to quantify its abundance and to fully characterize its spectroscopic properties, which would be invaluable for future drug development and pharmacological studies.

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